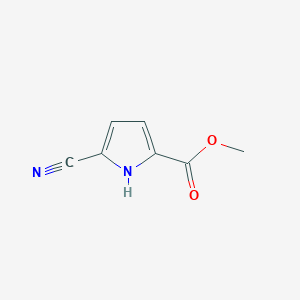

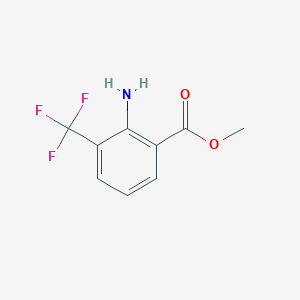

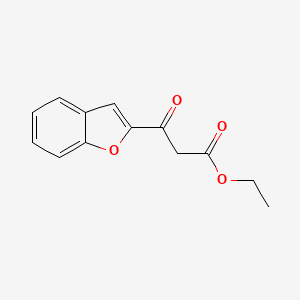

20(S)-Ginsenoside Rg2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

20(S)-Ginsenoside Rg2 is a natural product found in Panax ginseng with data available.

科学的研究の応用

UV-B Radiation-Induced Oxidative Stress Mitigation

20(S)-Ginsenoside Rg2 has been found to possess protective properties against UV-B-induced skin photoaging in HaCaT keratinocytes. This is evidenced by its ability to attenuate UV-B-induced intracellular reactive oxygen species (ROS) elevation and augment UV-B-reduced total glutathione and superoxide dismutase activity levels, without being cytotoxic to the keratinocytes (Kang et al., 2016).

Neuroprotective Properties

20(S)-Ginsenoside Rg3, a chemically related compound, demonstrated neuroprotective properties by inhibiting mitochondrial permeability transition pore (MPTP) in the rat brain. It inhibited Ca2+- and H2O2-induced swelling of mitochondria isolated from rat brains and improved mitochondrial energy metabolism, suggesting a potential role in attenuating brain infarction after cerebral ischemia (Tian et al., 2009).

Anti-apoptotic Activity in Endothelial Cells

20(S)-Ginsenoside Rg3 is reported to prevent endothelial cell apoptosis via inhibition of a mitochondrial caspase pathway. It suppressed apoptotic markers and induced rapid and sustained Akt activation and Bad phosphorylation, leading to the inhibition of mitochondrial cytochrome c release. This indicates its potential in controlling unwanted endothelial cell death at the site of vascular injury (Min et al., 2006).

Cardioprotective Effects

20(S)-Ginsenoside Rg2 has shown cardioprotective effects in myocardial ischemia/reperfusion (MI/R) injury by reducing oxidative stress and inflammation via SIRT1 signaling. It improved post-ischemic cardiac function, decreased infarct size, reduced the apoptotic index, and diminished expression of inflammatory markers (Fu et al., 2018).

Anti-cancer Properties

Ginsenoside 20(S)-Rh2 has shown anti-cancer activity by targeting the IL-6-induced JAK2/STAT3 pathway in human colorectal cancer cells. It inhibited cancer cell viability and IL-6-induced STAT3 phosphorylation, suggesting therapeutic potential for cancer treatment (Han et al., 2016).

特性

製品名 |

20(S)-Ginsenoside Rg2 |

|---|---|

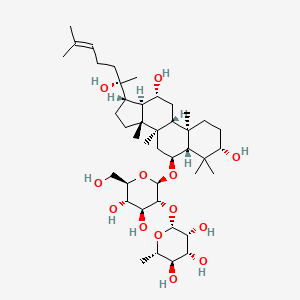

分子式 |

C42H72O13 |

分子量 |

785 g/mol |

IUPAC名 |

(2R,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C42H72O13/c1-20(2)11-10-14-42(9,51)22-12-16-40(7)28(22)23(44)17-26-39(6)15-13-27(45)38(4,5)35(39)24(18-41(26,40)8)53-37-34(32(49)30(47)25(19-43)54-37)55-36-33(50)31(48)29(46)21(3)52-36/h11,21-37,43-51H,10,12-19H2,1-9H3/t21-,22-,23+,24-,25+,26+,27-,28-,29-,30+,31+,32-,33+,34+,35-,36+,37+,39+,40+,41+,42-/m0/s1 |

InChIキー |

AGBCLJAHARWNLA-GGBIZLPOSA-N |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5[C@](C)(CCC=C(C)C)O)C)O)[C@@]6([C@@H]3C([C@H](CC6)O)(C)C)C)C)CO)O)O)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)O)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。